Benzylhydrazine hydrochloride
Overview
Description
Benzylhydrazine hydrochloride is a derivative of hydrazine, where a benzyl group is attached to one of the nitrogen atoms of hydrazine. It is an organic compound that can be used as a building block in organic synthesis, particularly in the synthesis of various heterocyclic compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of benzylhydrazine derivatives can be achieved through various methods. For instance, benzyl chloroformate was synthesized from benzyl alcohol and triphosgene, which was then used to prepare N-tert-butyl-N-substituted benzoylhydrazines in a new and convenient procedure with good yields . Another method involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines using K2CO3 as a base and FeCl3 as a catalyst, which yields 2-aryl-1,2-dihydrophthalazines . Additionally, benzylhydrazine derivatives can be synthesized from the reaction of 2-styrylchromones and hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of benzylhydrazine derivatives can be complex and varies depending on the specific substituents and reactions used in their synthesis. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles has been determined by X-ray analysis, revealing the presence of intramolecular hydrogen bonds and the formation of chains via intermolecular hydrogen bonds . Another study reported the structure of benzyl N-(1-{N'-[(E)-2,3-dihydroxybenzylidene]hydrazinecarbonyl}-2-hydroxyethyl)carbamate dihydrate, which adopts a twisted U-shape with significant torsion angles and features O-H...O and N-H...O hydrogen bonds in its crystal packing .
Chemical Reactions Analysis
Benzylhydrazine derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, the reaction of benzil with N-methylhydrazinecarbothioamide under different conditions can lead to the formation of either open-chain or cyclic condensation products . Similarly, the reaction of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide with various benzaldehydes in an ultrasonic bath can yield a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylhydrazine derivatives can be influenced by their molecular structure and substituents. For example, the presence of different functional groups can affect their solubility, stability, and reactivity. A high-performance liquid chromatographic method was developed for the simultaneous determination of hydroxyzine hydrochloride and benzyl alcohol, indicating the importance of analytical methods in assessing the properties of such compounds . Additionally, the cytotoxic effects of benzylhydrazine derivatives against cancer cell lines have been evaluated, with some compounds showing moderate or weak cytotoxic effects, but selective cytotoxic effects were observed .
Scientific Research Applications
Tumor Induction Studies
Benzylhydrazine hydrochloride has been studied for its tumorigenic effects. In a study, continuous administration of benzylhydrazine hydrochloride in mice significantly increased lung tumor incidence, demonstrating its tumorigenicity (Tóth & Shimizu, 1976).
Biochemical Assays
A colorimetric assay for benzylhydrazine hydrochloride has been developed, providing a simple and sensitive method to determine its concentration in biological samples (Satoh & Moroi, 1970).
Inhibition of Monoamine Oxidase
Benzylhydrazine has been shown to irreversibly inhibit human and rat brain monoamine oxidase (MAO), suggesting its potential use in neurological research (Roth, 1979).
Cytotoxic Agents for Transplantation Immunity
A methylhydrazine derivative of benzylhydrazine hydrochloride extended the survival of skin homografts in mice, highlighting its potential as a cytotoxic agent in transplantation immunity research (Floersheim, 1963).
Bovine Serum Amine Oxidase Interaction
Benzylhydrazine acts as a pseudo-substrate for bovine serum amine oxidase, indicating its relevance in enzymatic and biochemical studies (Morpurgo et al., 1989).
Safety And Hazards
Benzylhydrazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
benzylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90147998 | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylhydrazine hydrochloride | |
CAS RN |
20570-96-1, 1073-62-7 | |
Record name | Benzylhydrazine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylhydrazine Monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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